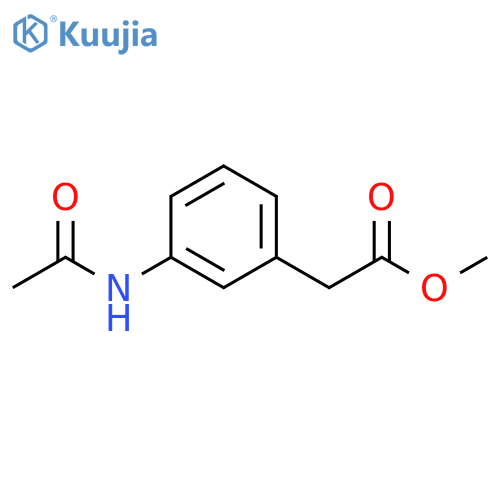Cas no 347187-35-3 (Methyl 2-(3-Acetamidophenyl)acetate)

347187-35-3 structure
商品名:Methyl 2-(3-Acetamidophenyl)acetate
CAS番号:347187-35-3
MF:C11H13NO3
メガワット:207.225823163986
MDL:MFCD24447950
CID:4645468
Methyl 2-(3-Acetamidophenyl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(3-Acetamidophenyl)acetate
- Benzeneacetic acid, 3-(acetylamino)-, methyl ester
-
- MDL: MFCD24447950
- インチ: 1S/C11H13NO3/c1-8(13)12-10-5-3-4-9(6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
- InChIKey: ROFHLZLWHUTFEW-UHFFFAOYSA-N
- ほほえんだ: C1(CC(OC)=O)=CC=CC(NC(C)=O)=C1
Methyl 2-(3-Acetamidophenyl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586898-5g |
Methyl 2-(3-acetamidophenyl)acetate |
347187-35-3 | 98% | 5g |
¥7080.00 | 2024-05-17 | |
| eNovation Chemicals LLC | D778727-5g |
Methyl 2-(3-Acetamidophenyl)acetate |
347187-35-3 | 95% | 5g |
$760 | 2025-03-01 | |
| eNovation Chemicals LLC | D778727-5g |
Methyl 2-(3-Acetamidophenyl)acetate |
347187-35-3 | 95% | 5g |
$760 | 2025-02-21 | |
| AstaTech | AC5962-5/G |
METHYL 2-(3-ACETAMIDOPHENYL)ACETATE |
347187-35-3 | 95% | 5g |
$1311 | 2023-09-19 | |
| AstaTech | AC5962-1/G |
METHYL 2-(3-ACETAMIDOPHENYL)ACETATE |
347187-35-3 | 95% | 1g |
$437 | 2023-09-19 | |
| eNovation Chemicals LLC | D778727-5g |
Methyl 2-(3-Acetamidophenyl)acetate |
347187-35-3 | 95% | 5g |
$760 | 2024-07-20 | |
| AstaTech | AC5962-0.25/G |
METHYL 2-(3-ACETAMIDOPHENYL)ACETATE |
347187-35-3 | 95% | 0.25g |
$175 | 2023-09-19 |
Methyl 2-(3-Acetamidophenyl)acetate 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
347187-35-3 (Methyl 2-(3-Acetamidophenyl)acetate) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:347187-35-3)Methyl 2-(3-Acetamidophenyl)acetate

清らかである:99%
はかる:5g
価格 ($):740.0